molecular formula C13H19NS B1335888 2-(4-(tert-Butyl)phenyl)thiazolidine CAS No. 210625-01-7

2-(4-(tert-Butyl)phenyl)thiazolidine

Cat. No. B1335888
M. Wt: 221.36 g/mol
InChI Key: KPUXQRCFZKFOPM-UHFFFAOYSA-N
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Description

The compound 2-(4-(tert-Butyl)phenyl)thiazolidine is a derivative of thiazolidine, a heterocyclic compound containing a five-membered ring with sulfur and nitrogen as heteroatoms. Thiazolidines and their derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The tert-butyl group attached to the phenyl ring is a bulky substituent that can influence the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves the condensation of thioglycolic acid with various aldehydes or ketones. For instance, the synthesis of 2,3-disubstituted thiazolidin-4-ones containing sterically hindered 4-hydroxy-3,5-di(tert-butyl)phenyl groups was achieved through the condensation of thioglycolic acid with azomethines derived from 4-hydroxy-3,5-di(tert-butyl)benzaldehyde . Although the specific synthesis of 2-(4-(tert-Butyl)phenyl)thiazolidine is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can be characterized by various spectroscopic techniques, including X-ray diffraction. For example, a related compound, 3-butyl-2-phenyl-1,3-thiazolidine-1,4-dione, was found to have the thiazolidine ring adopting an envelope conformation, with the phenyl ring nearly perpendicular to the plane formed by the other ring atoms . The tert-butyl group in 2-(4-(tert-Butyl)phenyl)thiazolidine is expected to introduce steric hindrance, potentially affecting the molecule's conformation and reactivity.

Chemical Reactions Analysis

Thiazolidine derivatives participate in various chemical reactions, often facilitated by their reactive sites. For instance, the chiral auxiliary derived from a related compound was used in dipeptide synthesis, demonstrating the utility of thiazolidine derivatives in stereoselective transformations . The presence of the tert-butyl group in 2-(4-(tert-Butyl)phenyl)thiazolidine may influence its reactivity in such chemical reactions, potentially leading to substrate-specific interactions as seen in the development of ERK1/2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their substituents. The introduction of bulky groups like tert-butyl can affect the molecule's solubility, melting point, and stability. For example, the sterically hindered thiazolidin-4-ones containing tert-butyl groups were synthesized to explore their anti-inflammatory and antitumor activities, suggesting that these properties are significant for biological activity . The specific physical and chemical properties of 2-(4-(tert-Butyl)phenyl)thiazolidine would require experimental determination, but insights can be drawn from the behavior of structurally related compounds.

Scientific Research Applications

Synthesis and Structural Studies

  • A series of 2,3-disubstituted thiazolidin-4-ones containing 4-hydroxy-3,5-di(tert-butyl)phenyl groups were synthesized using thioglycolic acid and derivatives of 4-hydroxy-3,5-di(tert-butyl)benzaldehyde, highlighting the structural complexity and synthetic potential of these compounds (Silin, Kelarev, & Abu-Ammar, 2000).

Pharmacological Applications

  • Novel calcium antagonists with both calcium overload inhibition and antioxidant activity were synthesized, including derivatives of thiazolidinone. This shows the potential of thiazolidinone derivatives in cardiovascular therapies (Kato et al., 1999).

Crystallography and Molecular Structure

  • The crystal structure of N-(3-Butyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide was analyzed, revealing insights into the molecular geometry and intermolecular interactions of thiazolidine derivatives (Zhao, Wang, & Meng, 2010).

Anti-Inflammatory Applications

  • A novel molecule incorporating a thiazolidin-4-one ring and a potent antioxidant moiety was synthesized and demonstrated significant anti-inflammatory activity in various experimental models, suggesting its utility in treating inflammation-related disorders (Kalia, Rao, & Kutty, 2007).

Photophysical Properties

  • Thiazolidinone derivatives were found to exhibit aggregation-induced emission enhancement (AIEE) due to restricted intramolecular motion, indicating their potential use in fluorescence-based applications (Qian et al., 2007).

Antimicrobial and Anticancer Potential

  • Various thiazolidinone derivatives demonstrated promising antimicrobial properties and are of interest as intermediates for designing biologically active small molecules, indicating their potential application in antimicrobial therapies (Holota et al., 2021).

  • Thiazolidine-2,4-dione derivatives were designed and evaluated for potential anti-cancer activity, showing significant cytotoxic activity against breast cancer cell lines, suggesting their use in cancer treatment (Asati & Bharti, 2018).

Excited-State Intramolecular Proton Transfer

  • Thiazolo[5,4-d]thiazole derivatives were synthesized and studied for their excited-state intramolecular proton transfer (ESIPT) properties, with potential applications in organic light-emitting diodes (Zhang et al., 2016).

Antioxidant Activity

  • Thiazolidine-4-one derivatives were synthesized and evaluated for their antioxidant effects, showing significant activity and suggesting potential therapeutic applications in oxidative stress-related diseases (Apotrosoaei et al., 2014).

Future Directions

Thiazolidine derivatives, including 2-(4-(tert-Butyl)phenyl)thiazolidine, have shown promise in various fields of science due to their broad applications . They are intriguing targets for the development of new drugs aimed at improving cancer treatment . Further investigation and exploration of these compounds could contribute to their potential application as novel therapeutic agents in the future .

properties

IUPAC Name

2-(4-tert-butylphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-13(2,3)11-6-4-10(5-7-11)12-14-8-9-15-12/h4-7,12,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUXQRCFZKFOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408596
Record name 2-(4-tert-Butylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-Butyl)phenyl)thiazolidine

CAS RN

210625-01-7
Record name 2-(4-tert-Butylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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